molecular formula C16H13BrN4OS4 B11666882 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11666882
M. Wt: 485.5 g/mol
InChI Key: QLTJRLMIIUCALP-QGMBQPNBSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a bromothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Benzylsulfanyl Group: The thiadiazole ring is then functionalized with a benzylsulfanyl group through nucleophilic substitution reactions.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is introduced by reacting the intermediate with acetic anhydride and hydrazine hydrate.

    Condensation with Bromothiophenyl Aldehyde: The final step involves the condensation of the acetohydrazide intermediate with 5-bromothiophen-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Anticancer Research: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

    Agriculture: It can be explored as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. Additionally, the bromothiophenyl moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-dimethylaminophenyl)methylidene]acetohydrazide
  • **2-{[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

Uniqueness

    Structural Features: The presence of both benzylsulfanyl and bromothiophenyl groups in the same molecule is unique, providing distinct chemical and biological properties.

    Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for synthetic applications.

    Biological Activity: Its potential antimicrobial and anticancer activities set it apart from other similar compounds, making it a valuable candidate for further research.

Properties

Molecular Formula

C16H13BrN4OS4

Molecular Weight

485.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C16H13BrN4OS4/c17-13-7-6-12(25-13)8-18-19-14(22)10-24-16-21-20-15(26-16)23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,22)/b18-8+

InChI Key

QLTJRLMIIUCALP-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(S3)Br

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(S3)Br

Origin of Product

United States

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